

Mechanism of Action and Primary Target Profile

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Compound Focus: Xav-939

CAS No.: 284028-89-3

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The table below summarizes the core mechanistic differences between XAV939 and clinical PARP inhibitors.

Inhibitor	Primary Target(s)	Key Off-Targets	Primary Therapeutic Mechanism / Pathway
XAV939	TNKS1, TNKS2 [1] [2]	Not widely reported for Wnt/TNKS-focused activity	Stabilizes the β -catenin destruction complex, inhibiting Wnt/ β -catenin signaling [1] [3]
Talazoparib	PARP1, PARP2 [4]	TNKS1/2 (strong affinity, clinically relevant) [4]	Catalytic inhibition & PARP-DNA trapping; synthetic lethality in HRR-deficient cells [4]
Olaparib	PARP1, PARP2 [5]	Limited kinome interaction [5]	Catalytic inhibition & PARP-DNA trapping; synthetic lethality in HRR-deficient cells [6]
Niraparib	PARP1, PARP2 (more selective) [5]	DYRK1s, CDK16, PIM3 (kinases) [5]	Catalytic inhibition & PARP-DNA trapping; synthetic lethality in HRR-deficient cells
Rucaparib	PARP1, PARP2 [5]	Multiple kinases (e.g., CSK1, DYRK1s) [5]	Catalytic inhibition & PARP-DNA trapping; synthetic lethality in HRR-deficient cells

Inhibitor	Primary Target(s)	Key Off-Targets	Primary Therapeutic Mechanism / Pathway
Veliparib	PARP1, PARP2 [4]	Minimal kinase interaction [5]	Primarily catalytic inhibition with weak trapping activity [4]

Quantitative Biochemical and Cellular Activity

The following table consolidates key experimental data on the potency and cellular effects of these inhibitors.

Inhibitor	Biochemical Affinity (Kd or IC ₅₀)	Cellular/Vivo Efficacy	Key Experimental Findings
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| **XAV939** | N/A (TNKS1/2 inhibitor) | **IC₅₀ (Cell Viability)**: ~20 μM (NCI-H446 SCLC cells) [7] | - 5 μM inhibited β-catenin nuclear translocation in LNCaP cells & lymphocytes [8]

- Induced apoptosis, G0/G1 cell cycle arrest in SCLC cells [7] | | **Talazoparib** | **PARP1**: Very high affinity **TNKS1**: Uniquely strong affinity (SPR) [4] | Potent single-agent antitumor activity in BRCA-mutant models [6] | - ~1000x greater ability than olaparib to engage TNKS1 in cellular lysate [4]
- Most efficient clinical PARP inhibitor at stabilizing PARP-DNA complex (trapping) [4] | | **Olaparib** | **PARP1**: Very high affinity (comparable to talazoparib) **TNKS1**: Weak affinity (SPR) [4] | Antitumor activity in HRD models; superior safety profile vs. chemotherapy [6] | - pCRR of 37% in BRCA/PALB2 mutant PDX models (vs. 75% for AZD5305) [6] | | **Niraparib** | **PARP1**: High affinity **DYRK1s**, **CDK16**, **PIM3**: Submicromolar (kinase screen) [5] | Approved for ovarian cancer maintenance therapy [9] | - More selective for PARP1/2 over other PARP family members [5]
- Inhibits specific kinases at clinically achievable concentrations [5] | | **Rucaparib** | **PARP1**: High affinity **Multiple Kinases**: Micromolar potency (kinase screen) [5] | Approved for ovarian cancer [9] | - Shows broadest kinase polypharmacology among clinical PARP inhibitors tested [5] |

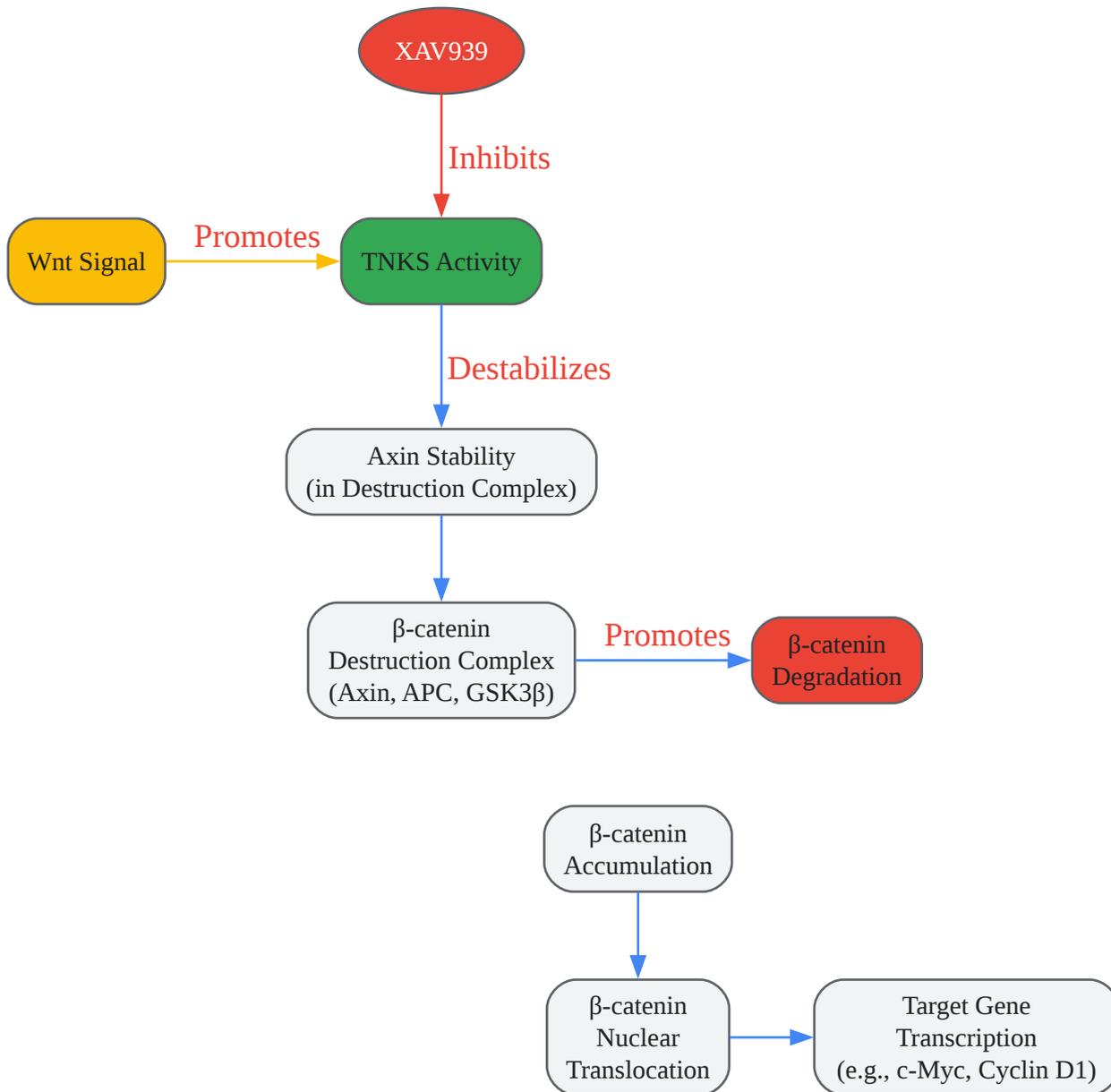
Key Experimental Protocols

For researchers looking to replicate or design similar studies, here are summaries of key methodologies from the literature.

- **1. In Vitro Coculture Cytotoxicity Assay (Prostate Cancer Model) [8]**
 - **Purpose:** To evaluate how XAV939 affects the elimination of prostate cancer cells by patient lymphocytes.
 - **Methods:** Fluorescently tagged LNCaP or PC-3 prostate cancer cells were cocultured with lymphocytes from patients with biochemically recurrent prostate cancer. The coculture was treated with 5 μ M XAV939. Cancer cell numbers were monitored via fluorescence over a 5-day coculture, followed by a 10-day re-coculture with fresh cancer cells to assess sustained lymphocyte activity.
 - **Key Readouts:** Fluorescence-based cancer cell counts, lymphocyte proliferation assays, and analysis of β -catenin nuclear translocation via immunostaining.
- **2. Surface Plasmon Resonance (SPR) Binding Kinetics [4]**
 - **Purpose:** To accurately measure the binding affinity and kinetics of PARP inhibitors for PARP1 and TNKS1.
 - **Methods:** The catalytic domain of PARP1 (residues 662–1011) and the ART domain of TNKS1 (residues 1104–1314) were immobilized on an SPR sensor chip. Serial dilutions of inhibitors (talazoparib, olaparib, niraparib, veliparib) were flowed over the chip to measure association and dissociation rates in real-time.
 - **Key Readouts:** Dissociation constants (Kd), association rate (ka), and dissociation rate (kd).
- **3. Cell Viability and Apoptosis Assay (Neuroblastoma Model) [3]**
 - **Purpose:** To determine the anti-proliferative and pro-apoptotic effects of XAV939 on neuroblastoma cell lines.
 - **Methods:** SH-SY5Y, SK-N-SH, and IMR-32 cells were treated with various concentrations of XAV939 for 24, 48, and 72 hours.
 - **Viability:** Assessed using MTT assay, measuring colorimetric absorbance at 490 nm.
 - **Apoptosis:** Analyzed using Annexin V/FITC staining followed by flow cytometry. Apoptotic morphology was also assessed by Hoechst 33342 staining.
 - **Key Readouts:** IC₅₀ values, percentage of Annexin V-positive cells, changes in nuclear morphology.

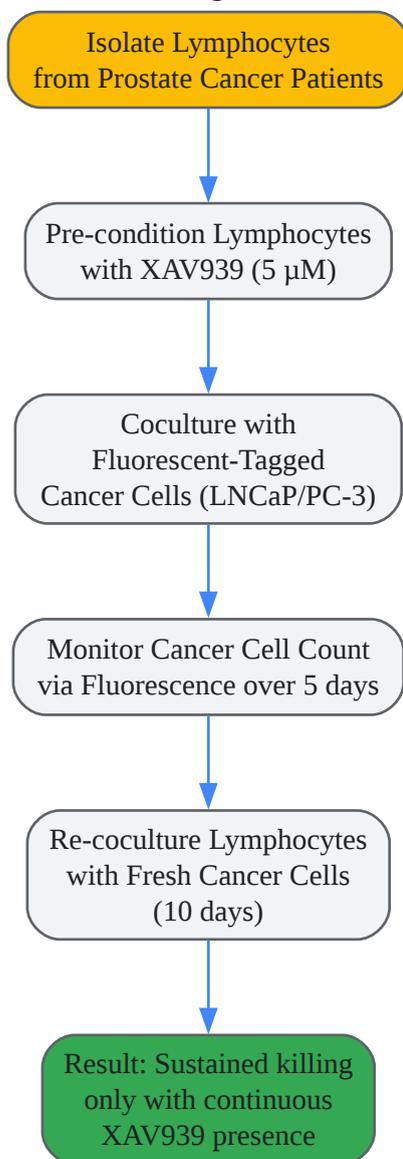
Signaling Pathways and Logical Workflows

The following diagrams illustrate the core signaling pathways affected by these inhibitors and the logical flow of the key experiments.

Figure 1: Wnt/ β -catenin Pathway & TNKS Inhibition

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Figure 2: Workflow for Assessing Immune-Mediated Killing [8]



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Key Insights for Research and Development

- **XAV939** remains a highly specific and critical research tool for dissecting the Wnt/ β -catenin pathway and evaluating TNKS as an oncology target across various cancers (prostate, lung, neuroblastoma) [8] [1] [7].
- Among clinical **PARP inhibitors**, **talazoparib** is a unique case due to its strong dual inhibition of both PARP1 and TNKS1 at clinically relevant concentrations, suggesting its effects could extend beyond DNA repair to modulating Wnt signaling [4].

- The other PARP inhibitors (**olaparib**, **niraparib**, **rucaparib**, **veliparib**) exhibit distinct kinome polypharmacology profiles, with niraparib and rucaparib showing significant off-target kinase inhibition that may contribute to their unique efficacy and safety profiles [5].
- Next-generation **PARP1-selective inhibitors** like **saruparib (AZD5305)** are being developed to minimize toxicity by avoiding PARP2 inhibition, while maintaining potent PARP1 trapping and antitumor efficacy [6].

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